REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:12]=[CH:11][C:9]([OH:10])=[C:5]([O:6][CH2:7][CH3:8])[CH:4]=1.CN(CC1C=CC=CC=1)C.C[O:24]C(C)(C)C.C(Cl)(=O)C(C)C>O>[C:2]([OH:24])(=[O:1])[CH:3]([CH3:12])[CH3:4].[O:1]=[CH:2][C:3]1[CH:12]=[CH:11][C:9]([OH:10])=[C:5]([O:6][CH2:7][CH3:8])[CH:4]=1 |f:5.6|
|
Name
|
|
Quantity
|
166 g
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(OCC)=C(O)C=C1
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to about 38° C
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
WASH
|
Details
|
washed with hydrochloric acid, 5% sodium hydroxide solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)O.O=CC1=CC(OCC)=C(O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 238 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |